molecular formula C12H18O B7846384 1-(4-Isopropylphenyl)propan-1-ol CAS No. 54518-11-5

1-(4-Isopropylphenyl)propan-1-ol

Cat. No.: B7846384
CAS No.: 54518-11-5
M. Wt: 178.27 g/mol
InChI Key: NUNYALSGVAYXDW-UHFFFAOYSA-N
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Description

1-(4-Isopropylphenyl)propan-1-ol is an organic compound characterized by a phenyl ring substituted with an isopropyl group at the para position and a propan-1-ol group attached to the benzene ring. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Isopropylphenyl)propan-1-ol can be synthesized through several methods, including:

  • Friedel-Crafts Alkylation: This involves the reaction of 4-isopropylphenol with propylene chloride in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

  • Reduction of 1-(4-Isopropylphenyl)propan-1-one: This method involves the reduction of 1-(4-isopropylphenyl)propan-1-one using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: In an industrial setting, the compound is often produced via continuous flow processes to ensure efficiency and scalability. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

1-(4-Isopropylphenyl)propan-1-ol undergoes various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form 1-(4-isopropylphenyl)propan-1-one using oxidizing agents such as chromyl chloride (CrO₂Cl₂) or pyridinium chlorochromate (PCC).

  • Reduction: Reduction reactions can convert the compound to 1-(4-isopropylphenyl)ethanol using reducing agents like sodium borohydride (NaBH₄).

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the benzene ring, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

  • Oxidation: Chromyl chloride (CrO₂Cl₂), pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

  • Reduction: Sodium borohydride (NaBH₄), methanol (MeOH) as solvent.

  • Substitution: Nitric acid (HNO₃), sulfuric acid (H₂SO₄), halogens (Cl₂, Br₂).

Major Products Formed:

  • Oxidation: 1-(4-isopropylphenyl)propan-1-one

  • Reduction: 1-(4-isopropylphenyl)ethanol

  • Substitution: Nitro derivatives, sulfonic acid derivatives, halogenated derivatives.

Scientific Research Applications

1-(4-Isopropylphenyl)propan-1-ol has various applications in scientific research, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 1-(4-isopropylphenyl)propan-1-ol exerts its effects depends on its specific application. For example, in drug discovery, it may act as an inhibitor by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved would depend on the biological context and the specific target.

Comparison with Similar Compounds

1-(4-Isopropylphenyl)propan-1-ol is structurally similar to other phenylpropanol derivatives, such as:

  • 1-(4-Methylphenyl)propan-1-ol: This compound has a methyl group instead of an isopropyl group at the para position.

  • 1-(4-Isopropylphenyl)ethanol: This compound has an ethyl group instead of a propyl group attached to the benzene ring.

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of the isopropyl group enhances its lipophilicity, making it more soluble in organic solvents and potentially more bioavailable in biological systems.

Properties

IUPAC Name

1-(4-propan-2-ylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-4-12(13)11-7-5-10(6-8-11)9(2)3/h5-9,12-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUNYALSGVAYXDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40969723
Record name 1-[4-(Propan-2-yl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54518-11-5
Record name Isopropylphenylpropan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054518115
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[4-(Propan-2-yl)phenyl]propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40969723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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